molecular formula C15H13N3 B031207 1,3-Diphenyl-1H-pyrazol-5-amine CAS No. 5356-71-8

1,3-Diphenyl-1H-pyrazol-5-amine

Cat. No. B031207
CAS RN: 5356-71-8
M. Wt: 235.28 g/mol
InChI Key: SXOFMEWDEKEVJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Diphenyl-1H-pyrazol-5-amine derivatives involves multiple approaches, including condensation reactions of pyrazole-5-amine derivatives with activated carbonyl groups. A notable method includes the one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides, demonstrating the compound's versatility in facilitating efficient and high-yield chemical reactions under mild conditions (Shaabani et al., 2009), (Su et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,3-Diphenyl-1H-pyrazol-5-amine has been extensively studied, revealing insights into its chemical behavior and interactions. X-ray crystallography and density functional theory (DFT) methods have been employed to confirm the structure and optimize geometries, providing a basis for understanding its reactivity and binding capabilities (Akbas et al., 2017).

Chemical Reactions and Properties

1,3-Diphenyl-1H-pyrazol-5-amine participates in various chemical reactions, including domino reactions and reductive amination, showcasing its utility in synthesizing diverse chemical structures. These reactions enable the production of complex heterocyclic compounds, highlighting the compound's potential as a versatile building block in organic synthesis (Jiang et al., 2014), (Bawa et al., 2011).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The reactivity of derivatives related to 1,3-Diphenyl-1H-pyrazol-5-amine, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, makes them valuable building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing the versatility of this scaffold in organic synthesis. The unique reactivity of these compounds under mild conditions facilitates the generation of diverse cynomethylene dyes and heterocycles from a broad array of precursors, indicating a rich area of chemical exploration with potential implications for developing new materials and molecular entities (Gomaa & Ali, 2020).

Therapeutic Applications

  • Anticancer Properties : Pyrazoline derivatives have been extensively studied for their anticancer activities, with numerous synthetic strategies developed to enhance their biological efficacy. The exploration of pyrazolines in drug design reveals their potential as dynamic anticancer agents, highlighting the importance of this scaffold in medicinal chemistry (Ray et al., 2022).

  • Neurodegenerative Disorders : Pyrazolines are recognized for their neuroprotective properties, offering potential therapeutic benefits for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The exploration of structure-activity relationships and molecular docking simulations has led to identifying pyrazoline derivatives as promising candidates for managing these conditions, emphasizing their role in neurodegenerative disease research (Ahsan et al., 2022).

  • Broad Spectrum of Medicinal Properties : The pyrazolo[1,5-a]pyrimidine scaffold, related to the pyrazoline structure, demonstrates a wide range of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious activities. These properties underscore the significant potential of this heterocyclic framework as a building block in drug discovery, offering numerous avenues for developing novel therapeutic agents (Cherukupalli et al., 2017).

Safety And Hazards

The safety data sheet for “1,3-Diphenyl-1H-pyrazol-5-amine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “1,3-Diphenyl-1H-pyrazol-5-amine” could involve further exploration of its synthesis methods and pharmacological properties. It has been suggested that this compound could be used as a key constituent in the synthesis of luminophores to obtain organic light emitting diodes (OLEDs) .

properties

IUPAC Name

2,5-diphenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOFMEWDEKEVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201777
Record name Pyrazole, 5-amino-1,3-diphenyl-
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenyl-1H-pyrazol-5-amine

CAS RN

5356-71-8
Record name 1,3-Diphenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5356-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 5-amino-1,3-diphenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 5-amino-1,3-diphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diphenyl-1H-pyrazol-5-ylamine
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Synthesis routes and methods

Procedure details

To a solution of 1.08 g hydrazine in 10 ml 5N hydrochloric acid was added 1.45 g benzoylacetonitrile (prepared according to the procedure of Example 2), under stirring. The mixture was refluxed for 3 hrs. After cooling, the solution was neutralized with Na2CO3. The yellow precipitate was filtrated, washed with H2O, and dried to get 2.1 g 1,3-diphenyl-5-aminopyrazole.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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